molecular formula C6H12Cl2O2 B086423 1,2-Bis(2-chloroethoxy)ethane CAS No. 112-26-5

1,2-Bis(2-chloroethoxy)ethane

Cat. No.: B086423
CAS No.: 112-26-5
M. Wt: 187.06 g/mol
InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Bis(2-chloroethoxy)ethane, also known as Dichlorotriethylene dioxide or Triglycol dichloride , is an organic compoundIt’s known that the compound can cause irritation to the eyes, skin, and respiratory system .

Mode of Action

It’s known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. The compound is insoluble in water , which could affect its bioavailability and excretion.

Result of Action

It’s known that the compound can cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may induce an inflammatory response at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and is incompatible with oxidizing agents . Furthermore, the compound’s insolubility in water could affect its action and efficacy in aqueous environments.

Safety and Hazards

1,2-Bis(2-chloroethoxy)ethane is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 1,2-Bis(2-chloroethoxy)ethane are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-chloroethoxy)ethane can be synthesized through the reaction of triethylene glycol with thionyl chloride or phosphorus trichloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

HOCH2CH2OCH2CH2OCH2CH2OH+2SOCl2ClCH2CH2OCH2CH2OCH2CH2Cl+2SO2+2HCl\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + 2 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + 2 \text{SO}_2 + 2 \text{HCl} HOCH2​CH2​OCH2​CH2​OCH2​CH2​OH+2SOCl2​→ClCH2​CH2​OCH2​CH2​OCH2​CH2​Cl+2SO2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products .

Properties

IUPAC Name

1,2-bis(2-chloroethoxy)ethane
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InChI

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUOJIYYGGHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27252-69-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)-
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DSSTOX Substance ID

DTXSID8047000
Record name 1,2-Bis(2-chloroethoxy)ethane
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Molecular Weight

187.06 g/mol
Source PubChem
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Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Bis(2-chloroethoxy)ethane
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Boiling Point

241.3 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Flash Point

250 °F; 121 °C (OPEN CUP)
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Solubility

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Density

1.1974 @ 20 °C/20 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Vapor Pressure

0.06 [mmHg], 0.06 mm Hg @ 20 °C
Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Impurities

Acidity as HCl, 0.01% by wt, max
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Color/Form

Colorless liquid

CAS No.

112-26-5
Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name Ethane, 1,2-bis(2-chloroethoxy)-
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Record name 1,2-Bis(2-chloroethoxy)ethane
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Record name 1,2-bis(2-chloroethoxy)ethane
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Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
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Melting Point

FP: -31.5 °C
Record name 1,2-BIS(2-CHLOROETHOXY)ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 1,2-Bis(2-chloroethoxy)ethane in polymer chemistry?

A1: this compound serves as a valuable monomer in synthesizing polymers with diverse properties. For instance, it acts as a building block in creating poly(ethylene oxide-co-ethylene sulfide)s []. These polymers are further oxidized to produce poly(ethylene oxide-co-ethylene sulfone)s. The resulting polymers exhibit a range of glass transition temperatures, melting points, and solubilities based on the ratio of ether oxygen to sulfur. This tunability makes them suitable for various applications.

Q2: Can you elaborate on the role of this compound in synthesizing macrocycles?

A2: this compound plays a crucial role in constructing the fourteen-membered ring of 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone []. It provides the central ethylene glycol unit that bridges two isobutyric acid-derived units connected via an acetylene bridge. This synthesis highlights the versatility of this compound in building complex molecular architectures.

Q3: How does this compound contribute to research in photocatalysis?

A3: While not directly involved in photocatalysis, this compound serves as a model substrate for evaluating the photocatalytic activity of titanium dioxide (TiO2) []. Researchers investigate the degradation of this compound in the presence of TiO2 under UV irradiation to assess the efficiency of different TiO2 recovery and sedimentation methods. This information helps optimize TiO2 reusability in suspended photocatalyst reactors.

Q4: Are there any notable structural features of compounds derived from this compound?

A4: Research shows that macrocycles synthesized using this compound, like 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone, exhibit intriguing structural features []. X-ray crystallography and computational studies revealed a transannular interaction between the dioxaethane bridge (derived from this compound) and the dicarbonyl moiety within the macrocycle. This interaction influences the compound's electrochemical and spectroscopic properties.

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